2,6-Dibromo-4-(trifluoromethoxy)aniline 2,6-Dibromo-4-(trifluoromethoxy)aniline
Brand Name: Vulcanchem
CAS No.: 88149-49-9
VCID: VC20850363
InChI: InChI=1S/C7H4Br2F3NO/c8-4-1-3(14-7(10,11)12)2-5(9)6(4)13/h1-2H,13H2
SMILES: C1=C(C=C(C(=C1Br)N)Br)OC(F)(F)F
Molecular Formula: C7H4Br2F3NO
Molecular Weight: 334.92 g/mol

2,6-Dibromo-4-(trifluoromethoxy)aniline

CAS No.: 88149-49-9

Cat. No.: VC20850363

Molecular Formula: C7H4Br2F3NO

Molecular Weight: 334.92 g/mol

* For research use only. Not for human or veterinary use.

2,6-Dibromo-4-(trifluoromethoxy)aniline - 88149-49-9

Specification

CAS No. 88149-49-9
Molecular Formula C7H4Br2F3NO
Molecular Weight 334.92 g/mol
IUPAC Name 2,6-dibromo-4-(trifluoromethoxy)aniline
Standard InChI InChI=1S/C7H4Br2F3NO/c8-4-1-3(14-7(10,11)12)2-5(9)6(4)13/h1-2H,13H2
Standard InChI Key JBSWOEGXMADXOU-UHFFFAOYSA-N
SMILES C1=C(C=C(C(=C1Br)N)Br)OC(F)(F)F
Canonical SMILES C1=C(C=C(C(=C1Br)N)Br)OC(F)(F)F

Introduction

Chemical Identity and Structural Characteristics

2,6-Dibromo-4-(trifluoromethoxy)aniline is an aromatic compound with the molecular formula C7H4Br2F3NO and a molecular weight of 334.92 g/mol . The structure consists of an aniline core (benzene ring with an amino group) substituted with two bromine atoms at positions 2 and 6, and a trifluoromethoxy group (-OCF3) at position 4. This unique arrangement of functional groups contributes to its chemical reactivity and applications.

The compound is identified by CAS number 88149-49-9 and is known by several synonyms in scientific literature including:

  • 3,5-Dibromo-4-(trifluoromethoxy)aniline

  • Riluzole Impurity 2

  • 6-DibroMo-4-(trifluoroMethoxy)aniline

  • 2,6-Dibromo-4-Trifluromethoxy-Aniline

The InChI code for the compound is 1S/C7H4Br2F3NO/c8-4-1-3(14-7(10,11)12)2-5(9)6(4)13/h1-2H,13H2, with an InChI key of JBSWOEGXMADXOU-UHFFFAOYSA-N . This standardized identifier helps ensure precise identification in chemical databases and literature.

Physical and Chemical Properties

The comprehensive physical and chemical properties of 2,6-Dibromo-4-(trifluoromethoxy)aniline provide essential information for its handling, storage, and application in synthetic procedures. These properties have been compiled from multiple reliable sources and are presented in Table 1.

Table 1: Physical and Chemical Properties of 2,6-Dibromo-4-(trifluoromethoxy)aniline

PropertyValue
Physical appearanceLight pink powder
Melting point70-74°C (literature) / 70-72°C
Boiling point65°C at 0.1 mm Hg
Density2.036±0.06 g/cm³ (Predicted)
SolubilitySlightly soluble in DMSO and Methanol
Storage requirementsDark place, inert atmosphere, room temperature
Commercial purityTypically 97-98%

These physical properties are critical for researchers and chemists working with this compound, as they influence purification methods, reaction conditions, and storage protocols. The relatively high melting point indicates stability at room temperature, while the limited solubility in common organic solvents impacts extraction and purification strategies.

Synthesis Methodologies

Water-Phase Synthesis Method

A significant advancement in the synthesis of 2,6-Dibromo-4-(trifluoromethoxy)aniline has been the development of a water-phase method, as described in patent CN102491910A . This method represents an environmentally friendly approach to producing this compound with exceptional yield and purity.

The water-phase synthesis method utilizes 4-(trifluoromethoxy)aniline as the starting material and water as the solvent. The reaction proceeds through the following steps:

  • Addition of 4-(trifluoromethoxy)aniline to water

  • Addition of inertia grinding media to the reaction mixture

  • Sequential dropwise addition of bromine and hydrogen peroxide

  • Removal of inertia grinding media post-reaction

  • Filtration of the reaction mixture

  • Recycling of the filtrate as solvent for subsequent reactions

  • Drying of the filter cake to obtain the final product

The optimal molar ratio of reactants has been determined to be:

  • 4-(trifluoromethoxy)aniline : bromine : hydrogen peroxide = 1 : 1.0-1.1 : 1.3-1.5

This synthesis method yields 2,6-Dibromo-4-(trifluoromethoxy)aniline with remarkable specifications:

  • Purity: 98.4-99.4%

  • Yield: 97.5-99.1% based on the starting material

The water-phase method offers several advantages over traditional synthesis routes:

  • High product purity and yield

  • Recyclable reaction mother liquor, reducing waste

  • Lower environmental impact ("less in three wastes")

  • Reduced bromine requirements through in-situ generation

This synthetic approach aligns with green chemistry principles, providing an efficient and environmentally responsible route to this valuable intermediate.

Applications and Utilization

2,6-Dibromo-4-(trifluoromethoxy)aniline serves as a crucial intermediate in various synthetic pathways, with applications spanning multiple industries:

Agricultural Applications

The compound is utilized in the synthesis of novel pyridylpyrazole acid derivatives, which are important precursors in the development of agricultural insecticides . The unique structural features of 2,6-Dibromo-4-(trifluoromethoxy)aniline, particularly the bromine substituents and trifluoromethoxy group, contribute to the biological activity of the resulting agrochemicals.

Pharmaceutical Applications

In the pharmaceutical sector, 2,6-Dibromo-4-(trifluoromethoxy)aniline is identified as "Riluzole Impurity 2" , suggesting its relevance in the synthesis or quality control processes for Riluzole, a medication used in the treatment of amyotrophic lateral sclerosis (ALS). The presence of this compound as a potential impurity highlights its importance in pharmaceutical quality assurance.

The versatility of this compound in synthetic chemistry stems from its reactive functional groups, which allow for further modification and incorporation into more complex molecular structures. The bromine atoms at positions 2 and 6 provide sites for cross-coupling reactions, while the amino group offers possibilities for diverse transformations.

Safety AspectDetails
Hazard ClassificationGHS07 (Warning)
Hazard StatementsH315-H319-H335 (Causes skin irritation, serious eye irritation, may cause respiratory irritation)
Precautionary StatementsP261-P305+P351+P338 (Avoid breathing dust/fumes, IF IN EYES: rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do - continue rinsing)
Storage RecommendationsKeep in dark place, inert atmosphere, room temperature

These safety considerations emphasize the importance of proper personal protective equipment (PPE), adequate ventilation, and appropriate storage conditions when handling this compound. Researchers should consult the complete Material Safety Data Sheet (MSDS) before working with 2,6-Dibromo-4-(trifluoromethoxy)aniline to ensure comprehensive understanding of all associated risks and mitigation strategies.

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